molecular formula C16H24N2O2 B032156 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole CAS No. 23869-98-9

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Cat. No.: B032156
CAS No.: 23869-98-9
M. Wt: 276.37 g/mol
InChI Key: BGQHPLYSXBZMQG-UHFFFAOYSA-N
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Description

SDZ 21-009 is a compound known for its selective antagonistic properties on serotonin receptors, particularly the 5-HT1A and 5-HT1B receptors . This compound has been extensively studied for its potential therapeutic applications in neuropharmacology.

Chemical Reactions Analysis

SDZ 21-009 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

SDZ 21-009 is unique in its high selectivity for 5-HT1A and 5-HT1B receptors compared to other compounds that may have broader receptor affinity. Similar compounds include:

These compounds differ in their receptor selectivity and therapeutic applications, highlighting the uniqueness of SDZ 21-009 in targeting specific serotonin receptors.

Properties

IUPAC Name

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHPLYSXBZMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946662
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-98-9, 62658-85-9
Record name 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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